![molecular formula C20H17ClN2O3S B5972791 N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5972791.png)
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as MK-2206, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. In
Wirkmechanismus
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is a selective inhibitor of AKT, which is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) signaling pathway. AKT plays a critical role in cell survival and proliferation by regulating a variety of downstream targets, including mTOR, FOXO, and GSK3. Inhibition of AKT leads to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is defective in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking the activity of AKT. In addition, N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is that it is a selective inhibitor of AKT, which reduces the risk of off-target effects. It has also been shown to be effective in preclinical models of a variety of different cancers. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some settings.
Zukünftige Richtungen
There are several future directions for the development of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. One area of focus is the development of more potent and selective AKT inhibitors that can overcome the limitations of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. Another direction is the development of combination therapies that target multiple signaling pathways to enhance the efficacy of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide in different types of cancer and in combination with other therapies.
Synthesemethoden
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide is synthesized through a multistep process that involves the reaction of 4-chlorobenzoic acid with thionyl chloride to produce 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-methylphenylamine to form 4-chloro-N-(4-methylphenyl)benzamide. The final step involves the reaction of the intermediate compound with p-toluenesulfonyl chloride to produce N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been extensively studied in preclinical models of cancer, including breast, prostate, and ovarian cancers. It has been shown to inhibit the activity of AKT, a protein kinase that plays a critical role in cell survival and proliferation. Inhibition of AKT leads to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy. N-(4-chlorophenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-5-9-18(10-6-14)23-27(25,26)19-4-2-3-15(13-19)20(24)22-17-11-7-16(21)8-12-17/h2-13,23H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYVOFGAMVMIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfamoyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.